2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
Description
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride (CAS: 1249664-39-8) is a fluorinated amino acid derivative with a molecular formula of C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 g/mol . Its structure features a 2-methyl group and a 4-fluorophenyl substituent on the propanoic acid backbone (Figure 1). The compound is characterized by its α-amino acid configuration, with the amino and methyl groups attached to the α-carbon, while the β-carbon is linked to the aromatic fluorophenyl ring.
Properties
IUPAC Name |
2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTAAZCQJVQKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in various biological processes. Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise.
Mode of Action
Phenylalanine is a precursor to several neurotransmitters and can influence mental performance during stress-related tasks.
Biochemical Pathways
Phenylalanine, from which this compound is derived, is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play a crucial role in mood regulation, alertness, and the body’s stress response.
Biological Activity
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, often abbreviated as AFM , is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with various biological systems, particularly in the context of amino acid transport and metabolic pathways. This article reviews the biological activity of AFM, highlighting its mechanisms, applications, and relevant research findings.
AFM functions primarily as a substrate for specific amino acid transporters. Research indicates that it interacts with the L-type amino acid transporter (LAT1), which is crucial for the uptake of large neutral amino acids in various tissues, including tumors.
Transport Mechanism
- AFM is actively transported across cell membranes via LAT1.
- It exhibits differential uptake in tumor versus normal tissues, which can be exploited for targeted drug delivery and imaging applications.
In Vitro Studies
In vitro studies have demonstrated that AFM has a high affinity for LAT1, leading to significant uptake in cells expressing this transporter. For example, studies using radiolabeled versions of AFM showed enhanced accumulation in LAT1-positive tumor cells compared to normal cells, suggesting its potential as a tumor imaging agent .
In Vivo Studies
In vivo biodistribution studies have shown that AFM accumulates preferentially in tumor tissues. The tumor-to-normal brain ratios were reported to be significantly high (up to 115:1), indicating its utility in targeting malignant tissues while minimizing exposure to healthy cells .
Case Study 1: Tumor Imaging
A study utilized AFM labeled with fluorine-18 for positron emission tomography (PET) imaging. The results indicated that AFM could effectively delineate LAT1-expressing tumors from surrounding healthy tissue, providing a non-invasive imaging modality for cancer diagnosis .
Case Study 2: Therapeutic Applications
Research has explored the use of AFM in combination with other therapeutic agents to enhance treatment efficacy in cancers that overexpress LAT1. The synergistic effects observed suggest that AFM could potentially improve drug delivery to tumors while reducing systemic toxicity .
Comparative Analysis
| Compound | Affinity for LAT1 | Tumor Uptake Ratio | Application |
|---|---|---|---|
| 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid | High | Up to 115:1 | Imaging & Therapy |
| Other Amino Acids (e.g., MeAIB) | Moderate | Varied | Limited |
Scientific Research Applications
Overview
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, also known by its chemical structure as (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, is a compound of significant interest in various scientific fields. Its unique structural features, including a fluorinated aromatic ring and an amino acid backbone, make it a valuable intermediate in pharmaceutical synthesis and research applications.
Pharmaceutical Development
The compound is primarily utilized in the synthesis of pharmaceuticals due to its ability to serve as an intermediate in creating more complex organic molecules. Its structural properties allow for modifications that can lead to novel therapeutic agents targeting various biological pathways.
Neurotransmitter Interaction Studies
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine transporters. This interaction is crucial for studying mood disorders and developing antidepressant therapies.
Case Study: Antidepressant-like Effects
In a controlled animal study, administration of this compound showed a significant reduction in depressive behaviors, attributed to increased serotonergic activity. This suggests potential applications in treating depression and anxiety disorders.
The compound exhibits biological activity by modulating the release and reuptake of neurotransmitters. Its mechanism involves forming hydrogen bonds with active sites on enzymes or receptors, which can alter their activity and lead to therapeutic effects.
Antimicrobial Properties
Preliminary studies suggest that derivatives of similar compounds possess antibacterial activity against resistant strains of bacteria. Although specific data on this compound remains limited, related compounds have shown minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating a potential for similar efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules based on substituent variations , functional group modifications , stereochemistry , and heterocyclic extensions .
Substituent Variations on the Aromatic Ring
Key Insight : Fluorine’s small size and high electronegativity in the target compound optimize bioavailability compared to bulkier halogens (e.g., bromine) or electron-donating groups (e.g., methoxy) .
Functional Group Modifications
Stereochemical Variants
Key Insight : Stereochemistry significantly impacts receptor selectivity. The S-configuration in the target compound is often preferred in drug design for compatibility with biological systems .
Heterocyclic Structural Analogues
Key Insight : Heterocyclic extensions, such as pyridine, enhance binding to metal ions or aromatic pockets in enzymes but may reduce metabolic stability .
Q & A
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
